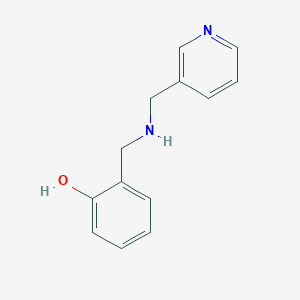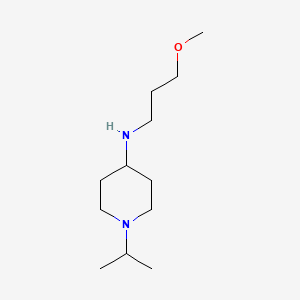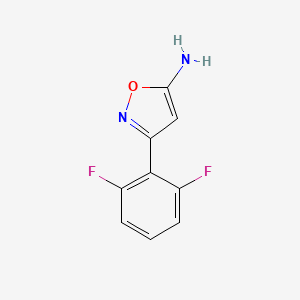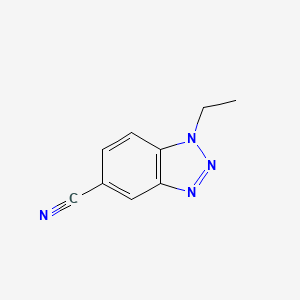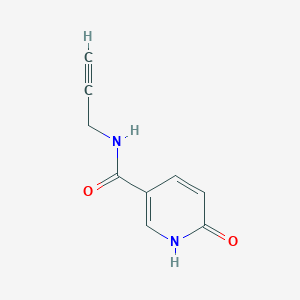
6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide
Descripción general
Descripción
6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents : Derivatives of 6-oxo-pyridine-3-carboxamide, including compounds similar to 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated for their antibacterial and antifungal properties. Some of these derivatives displayed broad-spectrum antibacterial activity comparable to that of well-known antibiotics like Ampicillin and Gentamicin. Additionally, certain compounds were found to be as effective as Amphotericin B against the fungus Aspergillus fumigatus (El-Sehrawi et al., 2015).
Non-Linear Optical (NLO) Properties : A study synthesized and analyzed the non-linear optical properties and molecular docking analyses of compounds structurally similar to the one . These compounds showed significant interactions near the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Catalytic Oxidative Cyclization-Alkoxycarbonylation : Research on 4-yn-1-ones and prop-2-ynyl alpha-ketoesters/amides, which are structurally related to the chemical , demonstrated their utility in producing various heterocyclic derivatives through catalytic oxidative cyclization-alkoxycarbonylation. This method yielded compounds like dihydropyridinone and tetrahydropyridinedione derivatives, which have potential applications in various chemical syntheses (Bacchi et al., 2005).
Fluorescent Properties : A study explored the non-catalytic conversion of related compounds to form fluorescent dihydropyridine derivatives. These compounds exhibited fluorescence, which could have applications in materials science and bioimaging (Ershov et al., 2015).
Anticancer and Anti-Inflammatory Potential : A derivative structurally related to this compound demonstrated both anticancer and anti-inflammatory properties in vitro and in vivo. This highlights the potential dual therapeutic applications of these compounds (Madaan et al., 2013).
Propiedades
IUPAC Name |
6-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-5-10-9(13)7-3-4-8(12)11-6-7/h1,3-4,6H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYNCAVBQFKTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


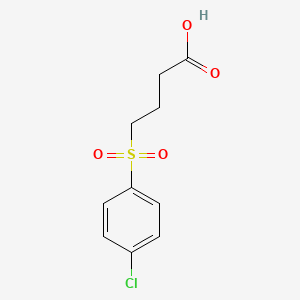
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)
amine](/img/structure/B1414766.png)
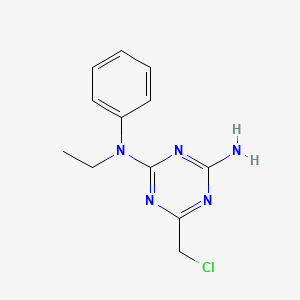
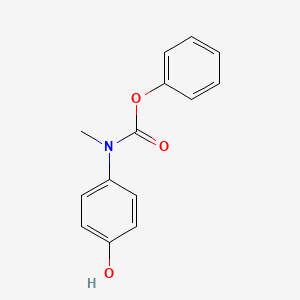

![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)
![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)

